REACTION_CXSMILES
|
[CH3:1][N:2]1[CH2:7][CH2:6][CH2:5][CH2:4][CH:3]1[CH2:8][OH:9].C([C@](C(O)=O)(O)[C@](C(=O)C1C=CC=CC=1)(O)C(O)=O)(=O)C1C=CC=CC=1.Cl>CCO>[CH3:1][N:2]1[CH2:7][CH2:6][CH2:5][CH2:4][C@@H:3]1[CH2:8][OH:9]
|
Name
|
984 A2
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
77 g
|
Type
|
reactant
|
Smiles
|
CN1C(CCCC1)CO
|
Name
|
|
Quantity
|
615 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
205 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)[C@@]([C@@](C(=O)O)(O)C(C1=CC=CC=C1)=O)(O)C(=O)O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
533 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
except that 4 rounds of crystallization
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was slowly heated until a solution
|
Type
|
CUSTOM
|
Details
|
was obtained at which time the solution
|
Type
|
TEMPERATURE
|
Details
|
was slowly cooled with gentle stirring
|
Type
|
CUSTOM
|
Details
|
After 12 h the crystals were isolated
|
Duration
|
12 h
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
to afford 131.6 g
|
Type
|
CUSTOM
|
Details
|
provided 49 g
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
DISSOLUTION
|
Details
|
to dissolve
|
Type
|
ADDITION
|
Details
|
The still warn solution was poured into a separatory funnel
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
The solution was extracted with CH2Cl2
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
CN1[C@H](CCCC1)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12 g | |
YIELD: CALCULATEDPERCENTYIELD | 15.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][N:2]1[CH2:7][CH2:6][CH2:5][CH2:4][CH:3]1[CH2:8][OH:9].C([C@](C(O)=O)(O)[C@](C(=O)C1C=CC=CC=1)(O)C(O)=O)(=O)C1C=CC=CC=1.Cl>CCO>[CH3:1][N:2]1[CH2:7][CH2:6][CH2:5][CH2:4][C@@H:3]1[CH2:8][OH:9]
|
Name
|
984 A2
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
77 g
|
Type
|
reactant
|
Smiles
|
CN1C(CCCC1)CO
|
Name
|
|
Quantity
|
615 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
205 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)[C@@]([C@@](C(=O)O)(O)C(C1=CC=CC=C1)=O)(O)C(=O)O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
533 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
except that 4 rounds of crystallization
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was slowly heated until a solution
|
Type
|
CUSTOM
|
Details
|
was obtained at which time the solution
|
Type
|
TEMPERATURE
|
Details
|
was slowly cooled with gentle stirring
|
Type
|
CUSTOM
|
Details
|
After 12 h the crystals were isolated
|
Duration
|
12 h
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
to afford 131.6 g
|
Type
|
CUSTOM
|
Details
|
provided 49 g
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
DISSOLUTION
|
Details
|
to dissolve
|
Type
|
ADDITION
|
Details
|
The still warn solution was poured into a separatory funnel
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
The solution was extracted with CH2Cl2
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
CN1[C@H](CCCC1)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12 g | |
YIELD: CALCULATEDPERCENTYIELD | 15.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][N:2]1[CH2:7][CH2:6][CH2:5][CH2:4][CH:3]1[CH2:8][OH:9].C([C@](C(O)=O)(O)[C@](C(=O)C1C=CC=CC=1)(O)C(O)=O)(=O)C1C=CC=CC=1.Cl>CCO>[CH3:1][N:2]1[CH2:7][CH2:6][CH2:5][CH2:4][C@@H:3]1[CH2:8][OH:9]
|
Name
|
984 A2
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
77 g
|
Type
|
reactant
|
Smiles
|
CN1C(CCCC1)CO
|
Name
|
|
Quantity
|
615 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
205 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)[C@@]([C@@](C(=O)O)(O)C(C1=CC=CC=C1)=O)(O)C(=O)O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
533 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
except that 4 rounds of crystallization
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was slowly heated until a solution
|
Type
|
CUSTOM
|
Details
|
was obtained at which time the solution
|
Type
|
TEMPERATURE
|
Details
|
was slowly cooled with gentle stirring
|
Type
|
CUSTOM
|
Details
|
After 12 h the crystals were isolated
|
Duration
|
12 h
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
to afford 131.6 g
|
Type
|
CUSTOM
|
Details
|
provided 49 g
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
DISSOLUTION
|
Details
|
to dissolve
|
Type
|
ADDITION
|
Details
|
The still warn solution was poured into a separatory funnel
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
The solution was extracted with CH2Cl2
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
CN1[C@H](CCCC1)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12 g | |
YIELD: CALCULATEDPERCENTYIELD | 15.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |